molecular formula C20H18N2O2S B2870996 4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313683-73-7

4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2870996
CAS No.: 313683-73-7
M. Wt: 350.44
InChI Key: XHLTVLDWUVUCOT-UHFFFAOYSA-N
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Description

4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities

Scientific Research Applications

4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

Future Directions

Given the potential biological activities of benzamide derivatives, future research could focus on synthesizing “4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide” and studying its potential pharmacological activities. This could include in vitro and in vivo studies to evaluate its antimicrobial, anticancer, and other potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Friedel-Crafts acylation of 4-ethylacetophenone with acetyl chloride in the presence of aluminum chloride as a catalyst . This intermediate is then reacted with 2-aminothiazole under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of solvents to facilitate the reaction. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both acetyl and benzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-3-14-4-6-16(7-5-14)18-12-25-20(21-18)22-19(24)17-10-8-15(9-11-17)13(2)23/h4-12H,3H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLTVLDWUVUCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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